3-(2-Bromoacetyl)pyridine

Description

BenchChem offers high-quality 3-(2-Bromoacetyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoacetyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

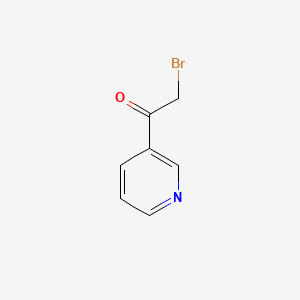

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGXSROJBYCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17694-68-7 (hydrobromide) | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00211270 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-12-1 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromoacetyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Bromoacetyl)pyridine, primarily focusing on its hydrobromide salt, a versatile reagent in synthetic and medicinal chemistry. This document details its structural and physicochemical characteristics, synthesis, and reactivity. Furthermore, it explores its applications in drug discovery, particularly as a precursor for synthesizing biologically active molecules, and outlines experimental protocols for its use and evaluation.

Chemical and Physical Properties

3-(2-Bromoacetyl)pyridine, most commonly handled as its hydrobromide salt, is a key synthetic intermediate. Its reactivity is largely defined by the presence of an α-bromoketone functional group, making it a potent alkylating agent, and a pyridine ring, which influences its solubility and biological interactions.

Physicochemical Data

The quantitative properties of 3-(2-Bromoacetyl)pyridine hydrobromide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Br₂NO | [] |

| Molecular Weight | 280.94 g/mol | [] |

| Appearance | White to off-white or light brown crystalline powder | [][2] |

| Melting Point | 192-197 °C | |

| Boiling Point | 275.9 °C at 760 mmHg (of the free base) | [] |

| Solubility | Soluble in polar solvents. The hydrobromide salt form enhances stability and solubility in polar media. | [3] |

| CAS Number | 17694-68-7 |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-(2-Bromoacetyl)pyridine hydrobromide. While specific spectra are often proprietary, typical spectral features can be inferred from the structure and related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, typically in the aromatic region (δ 7.0-9.0 ppm), and a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, likely in the range of δ 4.5-5.0 ppm. The hydrobromide salt may cause shifts in the pyridine proton signals.

-

¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons and the carbonyl and methylene carbons of the bromoacetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) stretching, typically around 1700 cm⁻¹. Bands corresponding to the C-Br stretching and the aromatic C-H and C=C/C=N stretching of the pyridine ring would also be present.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₆BrNO) would show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Synthesis and Reactivity

Synthesis

3-(2-Bromoacetyl)pyridine hydrobromide is typically synthesized via the bromination of its precursor, 3-acetylpyridine.

The synthesis involves the reaction of 3-acetylpyridine with a brominating agent in an acidic medium, which also facilitates the formation of the hydrobromide salt.

Caption: General workflow for the synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide.

Reactivity

The primary reactivity of 3-(2-Bromoacetyl)pyridine stems from the electrophilic nature of the carbon bearing the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions.

A significant application of α-haloketones like 3-(2-bromoacetyl)pyridine is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in many biologically active compounds.[4][5][6][7][8]

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

3-(2-Bromoacetyl)pyridine readily reacts with primary and secondary amines via nucleophilic substitution to yield α-aminoketones.[9][10] This reaction is fundamental in building more complex molecules for drug discovery.

Caption: Reaction of 3-(2-Bromoacetyl)pyridine with an amine.

Applications in Drug Discovery and Development

3-(2-Bromoacetyl)pyridine serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities, including as anticancer and antimicrobial agents.

Role as a Precursor for Kinase Inhibitors

The pyridine and thiazole moieties are present in numerous FDA-approved kinase inhibitors.[] The ability to synthesize substituted pyridinyl-thiazoles from 3-(2-bromoacetyl)pyridine makes it a valuable starting material in the design of novel kinase inhibitors for cancer therapy.[12]

Representative Signaling Pathway: Apoptosis

Many kinase inhibitors exert their anticancer effects by modulating signaling pathways that control cell proliferation and apoptosis (programmed cell death). The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be targeted by such inhibitors. It is important to note that while derivatives of 3-(2-bromoacetyl)pyridine are used to synthesize potential anticancer agents, the direct interaction of 3-(2-bromoacetyl)pyridine itself with these pathways is not the primary mode of action; rather, it is a precursor to the active molecules.

Caption: A simplified representation of apoptosis signaling pathways.

Experimental Protocols

The following are representative protocols for the synthesis of a derivative of 3-(2-Bromoacetyl)pyridine and for the evaluation of the cytotoxic effects of its derivatives.

Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole

This protocol is a general procedure for the Hantzsch thiazole synthesis using 3-(2-bromoacetyl)pyridine hydrobromide and thiourea.

Materials:

-

3-(2-Bromoacetyl)pyridine hydrobromide

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-(2-bromoacetyl)pyridine hydrobromide in ethanol.

-

Add 1.1 equivalents of thiourea to the solution and stir at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro cytotoxicity of compounds derived from 3-(2-bromoacetyl)pyridine against a cancer cell line using the MTT assay.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

3-(2-Bromoacetyl)pyridine hydrobromide is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

3-(2-Bromoacetyl)pyridine is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and reactivity, especially in the formation of heterocyclic systems like thiazoles, make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.

References

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Part 1: Synthesis of Precursor 3-Acetylpyridine

An in-depth technical guide on the synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone, a pivotal intermediate for researchers, scientists, and drug development professionals. This document outlines the synthesis of its precursor, 3-acetylpyridine, and the subsequent bromination to yield the target compound, focusing on detailed experimental protocols, quantitative data, and reaction pathway visualizations.

3-Acetylpyridine is the immediate precursor for the synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone. Its efficient synthesis is a critical first step. Several methods have been reported, starting from common pyridine derivatives such as nicotinic acid and ethyl nicotinate.

Data Presentation: Comparison of 3-Acetylpyridine Synthesis Methods

The following table summarizes key quantitative data for different synthetic routes to 3-acetylpyridine, allowing for a direct comparison of their efficacy.

| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages | Reference |

| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, Hydrobromic acid; Reflux | 90% | 98.7% | ~8 hours | High purity and good yield | Multi-step process using strong acid | [1][2] |

| Ethyl Nicotinate | Sodium metal, Ethyl acetate, Sulfuric acid; Reflux | 90.2% | Not Specified | ~7 hours | High yield | Use of hazardous sodium metal | [3][4] |

| 3-Bromopyridine | (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI; then KOH, MeOH/DCM; then H₂O, Trifluoromethanesulfonic acid | 95% (final step) | Not Specified | ~51 hours | High yield in hydration step | Multi-step process, specialized reagents | [1][2] |

Experimental Protocols for 3-Acetylpyridine Synthesis

Method 1: From Nicotinic Acid [2]

This protocol involves the esterification of nicotinic acid followed by a Claisen condensation and subsequent hydrolysis and decarboxylation.

-

Step 1: Esterification & Condensation

-

Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate. Stir and cool the mixture to 3°C.

-

Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ after uniform stirring.

-

Heat the mixture to 53°C and maintain for 3 hours.

-

Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.

-

Heat the reaction to reflux at 78°C and maintain for 5 hours.

-

-

Step 2: Hydrolysis & Work-up

-

Cool the mixture to 5°C and add 50 mL of water.

-

Add 85 g of hydrobromic acid dropwise.

-

Heat to reflux and maintain for 5 hours.

-

After cooling to room temperature, adjust the pH to 9 by adding a sodium carbonate solution dropwise.

-

Extract the mixture with dichloromethane. Dry the organic layer.

-

Perform vacuum distillation to collect the fraction boiling at 100-110°C (at -0.095 MPa) to obtain 3-acetylpyridine.

-

Method 2: From Ethyl Nicotinate [4]

This method utilizes a Claisen condensation followed by acidic work-up.

-

Mix 115 g of ethyl nicotinate, 170 ml of anhydrous ethyl acetate, and 17.5 g of sodium metal in a round-bottom flask.

-

Heat the mixture to reflux and react for 5 hours.

-

Cool the reaction and adjust the pH to 6-7 with 50% acetic acid.

-

Separate the oily layer and add 650 ml of 20% sulfuric acid. Reflux for 2 hours.

-

Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent.

-

Distill the residue under reduced pressure, collecting the fraction at 86-88°C/10mmHg to yield 3-acetylpyridine.

Mandatory Visualization: Synthesis Pathway of 3-Acetylpyridine

Caption: Reaction pathway for 3-acetylpyridine synthesis from nicotinic acid.

Part 2: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide

The target compound is synthesized via the α-bromination of 3-acetylpyridine. The product is typically isolated as its hydrobromide salt, which is a stable crystalline solid.[5][6]

Data Presentation: Bromination of 3-Acetylpyridine

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Product Form | Reference |

| 3-Acetylpyridine | Dibromine (Br₂) | Acetic acid with 33% HBr | 0°C to 75°C | 4 hours | Hydrobromide Salt | [6] |

Experimental Protocol: Bromination of 3-Acetylpyridine[6]

This protocol describes the direct bromination of 3-acetylpyridine to yield 3-(bromoacetyl)pyridine hydrobromide, the HBr salt of 2-bromo-1-(pyridin-3-yl)ethanone.

-

Materials and Equipment:

-

3-Acetylpyridine (12 g, 99 mmol)

-

Dibromine (17.2 g, 108 mmol)

-

Acetic acid containing 33% HBr (165 mL)

-

Ether (400 mL)

-

Reaction flask with vigorous stirring mechanism

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

Prepare a solution of 3-acetylpyridine (12 g) in acetic acid containing 33% HBr (165 mL) in a reaction flask.

-

Cool the solution to 0°C in an ice bath under vigorous stirring.

-

Add dibromine (17.2 g) dropwise to the cold solution.

-

After the addition is complete, warm the vigorously stirred mixture to 40°C for 2 hours.

-

Further, heat the mixture to 75°C and maintain for 2 hours.

-

Cool the reaction mixture and dilute with ether (400 mL) to precipitate the product.

-

Filter the precipitate, which is 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide.

-

-

Safety Precautions:

-

This experiment should be conducted in a well-ventilated fume hood.[7]

-

Bromine is highly corrosive, toxic, and volatile. Handle with extreme care.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

-

Acetic acid and HBr are corrosive; avoid contact with skin and eyes.[7]

-

Mandatory Visualization: Bromination Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Mandatory Visualization: Bromination Reaction Scheme

Caption: Reaction scheme for the bromination of 3-acetylpyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 17694-68-7 3-(Bromoacetyl)pyridine hydrobromide AKSci J97091 [aksci.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-(2-Bromoacetyl)pyridine Hydrobromide (CAS No. 17694-68-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)pyridine hydrobromide, a versatile reagent in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the construction of various heterocyclic scaffolds of medicinal interest. Particular focus is given to its utility in the Hantzsch thiazole synthesis and the preparation of imidazopyridine derivatives. Furthermore, its potential role as a covalent inhibitor of protein kinases is discussed, highlighting its relevance in modern drug discovery.

Introduction

3-(2-Bromoacetyl)pyridine hydrobromide, with the Chemical Abstracts Service (CAS) registry number 17694-68-7, is a key building block for organic synthesis.[1][2][3] Its structure, featuring a reactive α-bromoketone moiety attached to a pyridine ring, makes it a valuable precursor for a wide range of chemical transformations. This reactivity, coupled with the inherent biological significance of the pyridine scaffold, has led to its extensive use in the development of novel pharmaceutical and agrochemical agents.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its practical applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Bromoacetyl)pyridine hydrobromide is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 17694-68-7 | [1][2][3] |

| Molecular Formula | C₇H₇Br₂NO | |

| Molecular Weight | 280.94 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 192-197 °C | |

| Solubility | Soluble in polar solvents | |

| Synonyms | 2-Bromo-1-(3-pyridinyl)ethanone hydrobromide, 3-(Bromoacetyl)pyridinium bromide | [3] |

Synthesis

The most common laboratory-scale synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide involves the bromination of 3-acetylpyridine. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide

Materials:

-

3-Acetylpyridine

-

Bromine (Br₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a solution of 3-acetylpyridine in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of bromine in glacial acetic acid is added dropwise to the cooled solution of 3-acetylpyridine with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

A small amount of 48% hydrobromic acid is added to the reaction mixture.

-

The reaction mixture is then poured into a large volume of cold diethyl ether with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to afford 3-(2-Bromoacetyl)pyridine hydrobromide as a white to off-white solid.

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Organic Synthesis

The electrophilic nature of the carbon atom bearing the bromine makes 3-(2-Bromoacetyl)pyridine hydrobromide an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a variety of heterocyclic compounds.

Hantzsch Thiazole Synthesis

A classic application of α-haloketones is the Hantzsch thiazole synthesis, a condensation reaction with a thioamide to form a thiazole ring.[4][5][6] 3-(2-Bromoacetyl)pyridine hydrobromide serves as the α-haloketone component in this reaction, leading to the formation of 2-amino-4-(pyridin-3-yl)thiazole derivatives, which are scaffolds of interest in medicinal chemistry.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Hantzsch thiazole synthesis workflow.

Synthesis of Imidazopyridines

Imidazopyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. 3-(2-Bromoacetyl)pyridine hydrobromide can be reacted with 2-aminopyridines to construct the imidazo[1,2-a]pyridine scaffold.[7][8][9] This reaction typically proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization.

Logical Relationship: Synthesis of Imidazopyridines

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17694-68-7|3-(2-Bromoacetyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 3. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]

Navigating the Synthesis Landscape: A Technical Guide to 3-(2-Bromoacetyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)pyridine, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document will delve into its chemical properties, with a focus on its molecular characteristics, and provide insights into its applications.

Core Molecular and Physical Properties

3-(2-Bromoacetyl)pyridine is most commonly available as its hydrobromide salt, which enhances its stability. The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C7H6BrNO · HBr | [1][2] |

| Molecular Weight | 280.94 g/mol | [1][3] |

| Alternate Molecular Weight | 280.95 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 192-197 °C | [1] |

| Alternate Melting Point | 184-194 °C | [2] |

| Purity | ≥ 95% to ≥ 99% (Titration) | [1][2] |

| CAS Number | 17694-68-7 | [1][2][3][4] |

Applications in Synthesis

3-(2-Bromoacetyl)pyridine hydrobromide serves as a versatile intermediate in a variety of chemical syntheses. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom attached to the bromine, which is susceptible to nucleophilic substitution.

The primary applications of this compound include:

-

Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. The pyridine ring is a common scaffold in medicinal chemistry, and the bromoacetyl group allows for the facile introduction of this moiety into larger molecules.[2]

-

Agrochemical Development: This compound is utilized in the formulation of agrochemicals, acting as a building block for more complex molecules that enhance the efficacy of crop protection products.[2]

-

Material Science: Its unique chemical properties make it a valuable component in the development of novel materials, including polymers and coatings.[2]

-

Fluorescent Probes: The compound can be used in the creation of fluorescent probes for imaging applications in cellular biology and diagnostics.[2]

Logical Workflow for Synthesis using 3-(2-Bromoacetyl)pyridine

The following diagram illustrates a generalized workflow for the utilization of 3-(2-Bromoacetyl)pyridine in a typical synthetic protocol.

Safety and Handling

3-(2-Bromoacetyl)pyridine hydrobromide is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] When handling this compound, it is imperative to use appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[4] Work should be conducted in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[4] Always consult the material safety data sheet (MSDS) before use.

References

3-(2-Bromoacetyl)pyridine: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting the solubility of 3-(2-Bromoacetyl)pyridine is essential for ensuring data comparability and reproducibility. The following table provides a structured format for presenting experimentally determined solubility data. Researchers are encouraged to characterize the compound's solubility in a range of polar protic, polar aprotic, and nonpolar solvents to build a comprehensive profile.

Table 1: Solubility of 3-(2-Bromoacetyl)pyridine and its Hydrobromide Salt in Common Laboratory Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility of 3-(2-Bromoacetyl)pyridine (mg/mL) | Solubility of 3-(2-Bromoacetyl)pyridine HBr (mg/mL) | Method of Determination |

| Polar Protic | Water | 25 | Data not available | Data not available | Shake-Flask with HPLC |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask with HPLC | |

| Methanol | 25 | Data not available | Data not available | Shake-Flask with HPLC | |

| Isopropanol | 25 | Data not available | Data not available | Shake-Flask with HPLC | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask with HPLC |

| Acetonitrile (ACN) | 25 | Data not available | Data not available | Shake-Flask with HPLC | |

| Acetone | 25 | Data not available | Data not available | Shake-Flask with HPLC | |

| Dichloromethane (DCM) | 25 | Data not available | Data not available | Shake-Flask with HPLC | |

| Nonpolar | Toluene | 25 | Data not available | Data not available | Shake-Flask with HPLC |

| Hexane | 25 | Data not available | Data not available | Shake-Flask with HPLC |

It is generally noted that the hydrobromide salt form of 3-(2-Bromoacetyl)pyridine enhances its stability and solubility in polar media.[1]

Experimental Protocols

The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its accuracy and reliability.[2] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.

I. Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 3-(2-Bromoacetyl)pyridine.

1. Preparation of a Saturated Solution:

-

Add an excess amount of solid 3-(2-Bromoacetyl)pyridine (or its hydrobromide salt) to a known volume of the desired solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

2. Equilibration:

-

Agitate the vials in a temperature-controlled environment, such as an orbital shaker or a stirring plate, for a sufficient period to reach equilibrium.[2] This typically ranges from 24 to 72 hours.

3. Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifuging the vials to pellet the excess solid.

-

Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to ensure no solid particles are carried over. The filter material should be chosen to minimize absorption of the solute.

4. Quantification:

-

Determine the concentration of 3-(2-Bromoacetyl)pyridine in the clear, saturated filtrate using a suitable analytical technique.

a) High-Performance Liquid Chromatography (HPLC):

- HPLC is a highly accurate method for quantification.[3][4]

- Method Development: A reverse-phase HPLC method with UV detection is suitable for pyridine derivatives.[4] A C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[5]

- Calibration Curve: Prepare a series of standard solutions of 3-(2-Bromoacetyl)pyridine of known concentrations.

- Analysis: Inject the filtered saturated solution and the standard solutions into the HPLC system.

- Calculation: Determine the concentration of the saturated solution by comparing its peak area to the calibration curve.

b) UV-Vis Spectrophotometry:

- This method is a simpler alternative to HPLC if the compound has a suitable chromophore.[6][7]

- Determine λmax: Scan a dilute solution of 3-(2-Bromoacetyl)pyridine in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

- Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve (Absorbance vs. Concentration).

- Analysis: Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance.

- Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[8]

5. Data Reporting:

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.

II. Kinetic Solubility Determination

For higher throughput screening, kinetic solubility assays can be employed. This method measures the concentration at which a compound precipitates from a solution prepared from a concentrated DMSO stock.[9][10]

1. Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 3-(2-Bromoacetyl)pyridine in 100% DMSO (e.g., 10 or 20 mM).[10]

2. Serial Dilution:

-

Add the DMSO stock solution to an aqueous buffer in a microtiter plate and perform serial dilutions.[10][11]

3. Incubation and Precipitation Detection:

-

Incubate the plate for a shorter period (e.g., 1.5 to 2 hours) with shaking.[11]

-

The point of precipitation can be detected by methods such as nephelometry (light scattering) or by visual inspection.[9][11]

4. Quantification:

-

After incubation, the plate can be filtered, and the concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of 3-(2-Bromoacetyl)pyridine using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Stability and Storage of 3-(2-Bromoacetyl)pyridine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(2-Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis and drug development. Proper handling and storage of this compound are critical to ensure its integrity, purity, and reactivity for successful experimental outcomes.

Physicochemical Properties

3-(2-Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline powder.[1][2] Its hydrobromide salt form generally enhances its stability and solubility in polar solvents.[2]

| Property | Value | References |

| Molecular Formula | C7H6BrNO·HBr | [1] |

| Molecular Weight | 280.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 184-194 °C | [1] |

| Purity (Typical) | ≥ 95% - 99% | [1][3][] |

Stability Profile

3-(2-Bromoacetyl)pyridine hydrobromide is sensitive to several environmental factors that can lead to its degradation.

2.1. Sensitivity to Light and Moisture

The compound is explicitly noted to be light and moisture sensitive .[5][6] Exposure to light can potentially lead to photolytic decomposition, while moisture can cause hydrolysis of the bromoacetyl group. Therefore, it is imperative to store the compound in tightly sealed, opaque containers.

2.2. Thermal Stability

While stable under recommended storage conditions, exposure to high temperatures, sparks, or open flames should be avoided.[5][7] When heated to decomposition, it emits toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[5][6]

2.3. Incompatible Materials

Contact with strong oxidizing agents and strong acids should be avoided as they are incompatible with 3-(2-Bromoacetyl)pyridine hydrobromide.[5][6][7]

Recommended Storage and Handling

To maintain the quality and stability of 3-(2-Bromoacetyl)pyridine hydrobromide, the following storage and handling procedures are recommended.

3.1. Storage Conditions

| Parameter | Recommendation | Rationale | References |

| Temperature | Store in a cool, dry place. Refrigeration at 0-8°C is recommended. | To minimize thermal degradation. | [1][5][6][8] |

| Light | Protect from direct sunlight. Store in a dark place or in an opaque container. | To prevent photolytic decomposition. | [5][6][9] |

| Atmosphere | Store in a tightly closed container under an inert atmosphere (e.g., nitrogen). Keep air contact to a minimum. | To protect from moisture and oxidation. | [5][6][7][10] |

| Ventilation | Store in a well-ventilated area. | To prevent accumulation of any potential vapors. | [5][6][7][8][10] |

3.2. Handling Precautions

-

Handle in accordance with good industrial hygiene and safety practices.[5][8]

-

Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][8][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][11][12]

-

Ground all equipment when handling the product to prevent static discharge.[5][7]

-

Keep containers tightly closed when not in use.[5][6][7][10][11]

Experimental Protocols

4.1. General Stability Testing Protocol

A typical stability study would involve subjecting the compound to various stress conditions and monitoring its purity and degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of 3-(2-Bromoacetyl)pyridine hydrobromide under different storage conditions.

Materials:

-

3-(2-Bromoacetyl)pyridine hydrobromide

-

HPLC system with a suitable detector (e.g., UV)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (to be developed and validated)

-

Temperature and humidity controlled chambers

-

Light exposure chamber (photostability chamber)

-

Inert gas (e.g., Nitrogen)

-

Appropriate vials and containers

Methodology:

-

Initial Analysis: Perform an initial analysis of a control sample of 3-(2-Bromoacetyl)pyridine hydrobromide to determine its initial purity and chromatographic profile.

-

Sample Preparation: Aliquot the compound into several vials for each storage condition to be tested.

-

Storage Conditions:

-

Recommended Storage: Store samples at the recommended conditions (e.g., 2-8°C, protected from light and moisture).

-

Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

Open Dish: Expose a sample to ambient conditions to assess stability in a worst-case scenario.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: Analyze the pulled samples by HPLC to determine the purity of the main compound and the formation of any degradation products.

-

Data Evaluation: Compare the results from the stressed samples to the control sample to determine the rate of degradation and identify potential degradation products.

Visualizations

5.1. Potential Degradation Pathway

Caption: Potential degradation pathways for 3-(2-Bromoacetyl)pyridine hydrobromide.

5.2. Recommended Storage and Handling Workflow

Caption: Workflow for the proper storage and handling of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-(Bromoacetyl)pyridine 95 17694-68-7 [sigmaaldrich.com]

- 5. 3-(Bromoacetyl)pyridine hydrobromide Manufacturers, SDS [mubychem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. 17694-68-7|3-(2-Bromoacetyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 3-(2-Bromoacetyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the versatile synthetic intermediate, 3-(2-Bromoacetyl)pyridine and its common salt form, 3-(2-Bromoacetyl)pyridine hydrobromide. This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and characterization of its derivatives.

Chemical Structure and Properties

-

Compound Name: 3-(2-Bromoacetyl)pyridine

-

CAS Number: 17694-68-7 (for the hydrobromide salt)

-

Molecular Formula: C₇H₆BrNO

-

Molecular Weight: 199.03 g/mol

-

Appearance: Typically a white to off-white crystalline powder in its hydrobromide salt form.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for 3-(2-Bromoacetyl)pyridine are influenced by the electron-withdrawing effects of the carbonyl group, the bromine atom, and the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for 3-(2-Bromoacetyl)pyridine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.8 - 9.2 | s |

| H-4 | 8.6 - 8.9 | d |

| H-5 | 7.4 - 7.8 | dd |

| H-6 | 8.2 - 8.5 | d |

| -CH₂Br | 4.5 - 5.0 | s |

Note: Predictions are based on analogous pyridine and bromo-ketone structures. The solvent used for analysis will influence the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(2-Bromoacetyl)pyridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 152 - 156 |

| C-3 | 130 - 135 |

| C-4 | 123 - 127 |

| C-5 | 135 - 140 |

| C-6 | 148 - 152 |

| -CH₂Br | 30 - 35 |

Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(2-Bromoacetyl)pyridine is expected to show characteristic absorption bands for the carbonyl group, the pyridine ring, and the carbon-bromine bond.

Table 3: Expected Infrared (IR) Absorption Bands for 3-(2-Bromoacetyl)pyridine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (ketone) | 1690 - 1715 | Strong |

| C=N and C=C stretch (pyridine ring) | 1400 - 1600 | Medium-Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-(2-Bromoacetyl)pyridine, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for 3-(2-Bromoacetyl)pyridine

| Ion | Predicted m/z | Notes |

| [M]⁺ | 198.96 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 200.96 | Isotopic peak for ⁸¹Br |

| [M+H]⁺ | 199.97 | Protonated molecule (⁷⁹Br)[2] |

| [M+H+2]⁺ | 201.97 | Protonated molecule (⁸¹Br) |

| [M-Br]⁺ | 119.05 | Fragment ion after loss of bromine |

| [M-COCH₂Br]⁺ | 78.04 | Fragment ion corresponding to the pyridine ring |

Note: The relative intensities of the M⁺ and M+2⁺ peaks will be approximately 1:1, which is characteristic of a molecule containing one bromine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-(2-Bromoacetyl)pyridine are not consistently reported. However, a general synthetic procedure can be adapted from the synthesis of related compounds.

Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide

A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. The synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide is typically achieved by the bromination of 3-acetylpyridine in the presence of an acid such as hydrobromic acid.[1]

Example Protocol (adapted from the synthesis of 2-(Bromoacetyl)pyridine hydrobromide):

-

3-Acetylpyridine is dissolved in a suitable solvent, such as glacial acetic acid containing hydrobromic acid.

-

The solution is cooled in an ice bath.

-

A solution of bromine in the same solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The product is precipitated by the addition of a non-polar solvent, such as diethyl ether.

-

The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data.

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

-

-

IR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas or liquid chromatography.

-

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.

-

Data Acquisition: The mass-to-charge ratio of the ions is measured.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like 3-(2-Bromoacetyl)pyridine.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-(2-Bromoacetyl)pyridine. For definitive analysis, it is recommended to acquire experimental data on a purified sample.

References

The Versatile Scaffold: A Technical Guide to the Applications of 3-(2-Bromoacetyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoacetyl)pyridine is a highly versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the reactive bromoacetyl group attached to a pyridine ring, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. The pyridine moiety itself is a privileged scaffold, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide provides an in-depth exploration of the applications of 3-(2-bromoacetyl)pyridine in the design and synthesis of novel therapeutic agents, focusing on its role in generating compounds with anticancer, antimicrobial, and anti-inflammatory activities.

Core Applications in Medicinal Chemistry

3-(2-Bromoacetyl)pyridine serves as a key intermediate in the synthesis of various heterocyclic systems, primarily through the reactivity of its α-haloketone functionality.[3] This allows for facile reactions with nucleophiles, leading to the construction of more complex molecular architectures.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

One of the most prominent applications of 3-(2-bromoacetyl)pyridine is in the synthesis of imidazo[1,2-a]pyridines. This scaffold is a core component of many compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The synthesis typically involves a condensation reaction between a 2-aminopyridine and an α-haloketone, such as 3-(2-bromoacetyl)pyridine hydrobromide.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings.[1][6][7] 3-(2-Bromoacetyl)pyridine can be effectively employed as the α-haloketone component in this reaction, reacting with a thioamide to yield 2-aminothiazole derivatives. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities.

Biological Activities of 3-(2-Bromoacetyl)pyridine Derivatives

The structural diversity of compounds synthesized from 3-(2-bromoacetyl)pyridine translates into a wide array of biological activities.

Anticancer Activity

Derivatives of 3-(2-bromoacetyl)pyridine, particularly imidazo[1,2-a]pyridines, have demonstrated significant potential as anticancer agents.[8] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [9] |

| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [9] |

Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] Derivatives incorporating this moiety, synthesized from 3-(2-bromoacetyl)pyridine, have shown promising activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17d | Staphylococcus aureus | 0.5 | [11] |

| 17d | Escherichia coli | 0.5 | [11] |

| 17a | Candida albicans (ATCC 9763) | 8 | [11] |

| 17d | Candida albicans (ATCC 9763) | 8 | [11] |

| 89 | Escherichia coli | 62.5 | [3] |

| 89 | Staphylococcus epidermidis | 62.5 | [3] |

| 85 | Staphylococcus epidermidis | 62.5 | [3] |

| 91 | Escherichia coli | 15.625 | [3] |

| 91 | Klebsiella pneumoniae | > Gentamicin | [3] |

Anti-inflammatory Activity

Pyridine derivatives have also been investigated for their anti-inflammatory properties.[12] Certain compounds have shown significant inhibition of inflammatory mediators, highlighting their potential for the treatment of inflammatory disorders.

Table 3: Anti-inflammatory Activity of Pyridine Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 7a | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 76.6 | [8] |

| 7f | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 96.8 | [8] |

| 9a | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 83.1 | [8] |

| 9d | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 88.7 | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

This protocol describes the synthesis of imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with 3-(2-bromoacetyl)pyridine hydrobromide.

Materials:

-

Substituted 2-aminopyridine

-

3-(2-Bromoacetyl)pyridine hydrobromide

-

Anhydrous ethanol

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (20 mL), add 3-(2-bromoacetyl)pyridine hydrobromide (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The mixture is then heated to reflux and maintained at this temperature for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole

This protocol details the synthesis of a thiazole derivative using 3-(2-bromoacetyl)pyridine hydrobromide and thiourea.

Materials:

-

3-(2-Bromoacetyl)pyridine hydrobromide

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

A mixture of 3-(2-bromoacetyl)pyridine hydrobromide (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is placed in a round-bottom flask.

-

The mixture is heated under reflux with stirring for 3 hours.

-

The reaction mixture is then cooled to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-(pyridin-3-yl)thiazole.

Visualizations

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]

- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. synarchive.com [synarchive.com]

- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Bromoacetyl)pyridine: A Versatile Precursor for the Synthesis of Pharmacologically Relevant Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoacetyl)pyridine is a highly reactive and versatile bifunctional reagent that has emerged as a crucial building block in the field of heterocyclic chemistry. Its structure, featuring an electrophilic α-bromoketone moiety and a pyridine ring, allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocyclic systems.[1][2] Many of these synthesized scaffolds, such as imidazopyridines, thiazoles, and substituted pyridines, form the core of numerous biologically active molecules with applications in drug discovery and materials science.[3][4][5] This guide provides a comprehensive overview of the synthetic utility of 3-(2-bromoacetyl)pyridine, focusing on key reaction pathways, detailed experimental protocols, and the pharmacological importance of the resulting heterocyclic compounds.

Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide

The most common route for the preparation of the title compound involves the bromination of 3-acetylpyridine. The reaction typically proceeds via an acid-catalyzed mechanism, often yielding the hydrobromide salt of the product, which is a stable, crystalline solid.[6][7][8]

General Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide

To a solution of 3-acetylpyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, bromine (1 equivalent) is added dropwise at a controlled temperature, typically 0-10 °C. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, 3-(2-bromoacetyl)pyridine hydrobromide, is then collected by filtration, washed with a cold solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum. The product is often used in subsequent steps without further purification.

Applications in Heterocyclic Synthesis

The reactivity of the α-bromoketone group is the cornerstone of 3-(2-bromoacetyl)pyridine's utility. It readily undergoes condensation and cyclization reactions with various nucleophiles to construct diverse heterocyclic rings.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous marketed drugs with activities ranging from hypnotic (Zolpidem) to antiulcer (Zolimidine).[9][10] The reaction of 3-(2-bromoacetyl)pyridine with substituted 2-aminopyridines provides a direct and efficient route to 2-substituted-7-(pyridin-3-yl)imidazo[1,2-a]pyridines.[11][12]

Caption: Reaction pathway for Imidazo[1,2-a]pyridine synthesis.

A mixture of 3-(2-bromoacetyl)pyridine hydrobromide (1 mmol) and 2-aminopyridine (1.1 mmol) in anhydrous ethanol (20 mL) is heated at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure imidazo[1,2-a]pyridine product.

| Entry | 2-Aminopyridine Substituent | Product | Yield (%) | Reference |

| 1 | H | 2-(pyridin-3-yl)imidazo[1,2-a]pyridine | 85-95 | General Method |

| 2 | 4-Methyl | 7-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridine | 80-90 | [11] |

| 3 | 5-Chloro | 6-chloro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine | 75-85 | [12] |

Table 1: Examples of Imidazo[1,2-a]pyridines synthesized from 3-(2-Bromoacetyl)pyridine.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis provides a straightforward method for constructing the thiazole ring. The reaction of 3-(2-bromoacetyl)pyridine with a thioamide, such as thioacetamide, yields 2-methyl-4-(pyridin-3-yl)thiazole, a scaffold of interest for its potential biological activities.[13]

Caption: General workflow for Hantzsch Thiazole Synthesis.

To a solution of 3-(2-bromoacetyl)pyridine hydrobromide (1 mmol) in ethanol (15 mL), thioacetamide (1.1 mmol) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed in vacuo. The residue is then treated with a 10% aqueous sodium carbonate solution to neutralize the hydrobromic acid. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired thiazole derivative.

| Entry | Thioamide | Product | Yield (%) | Reference |

| 1 | Thioacetamide | 2-Methyl-4-(pyridin-3-yl)thiazole | 70-80 | [13] |

| 2 | Thiourea | 2-Amino-4-(pyridin-3-yl)thiazole | 65-75 | General Method |

| 3 | Thiobenzamide | 2-Phenyl-4-(pyridin-3-yl)thiazole | 60-70 | General Method |

Table 2: Thiazole derivatives from 3-(2-Bromoacetyl)pyridine.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[14][15] In a variation of this reaction, 3-(2-bromoacetyl)pyridine can react with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes bearing a pyridine moiety.[16][17][18]

Caption: Multi-component workflow of the Gewald Reaction.

A mixture of 3-(2-bromoacetyl)pyridine hydrobromide (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL) is prepared. A catalytic amount of a base, such as morpholine or triethylamine (20 mol%), is added. The mixture is stirred and heated at 50-60 °C for 2-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.

| Entry | Active Methylene Nitrile | Product | Yield (%) | Reference |

| 1 | Ethyl Cyanoacetate | Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate | 80-90 | [18] |

| 2 | Malononitrile | 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile | 85-95 | [18] |

| 3 | Cyanoacetamide | 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxamide | 75-85 | General Method |

Table 3: 2-Aminothiophenes synthesized via the Gewald Reaction.

Pharmacological Significance of Derived Heterocycles

The heterocyclic systems synthesized from 3-(2-bromoacetyl)pyridine are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

-

Imidazo[1,2-a]pyridines : This class of compounds has demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiulcer, and anxiolytic activities.[12][19][20][21][22]

-

Thiazoles : The thiazole ring is a core component of many bioactive compounds, including antimicrobial and anticancer agents.

-

Thiophenes : 2-Aminothiophene derivatives are valuable intermediates and have been reported to possess anti-inflammatory, antimicrobial, and kinase inhibitory activities.

-

Pyridines : Polysubstituted pyridine scaffolds are central to many drugs and exhibit diverse activities, including cardiovascular and antiviral effects.

The versatility of 3-(2-bromoacetyl)pyridine as a precursor allows for the generation of large libraries of these heterocyclic compounds for screening in drug discovery programs.[3][4][5]

Conclusion

3-(2-Bromoacetyl)pyridine has proven to be an exceptionally useful and versatile precursor for the synthesis of a multitude of heterocyclic compounds. Its ability to participate in well-established named reactions like the Hantzsch and Gewald syntheses, as well as straightforward cyclocondensations, provides reliable and efficient access to complex molecular architectures. The pharmacological relevance of the resulting imidazopyridines, thiazoles, thiophenes, and other heterocycles underscores the importance of this building block in modern medicinal chemistry and drug development. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand the synthetic potential of this valuable reagent.

References

- 1. Buy 3-(2-Bromoacetyl)pyridine | 6221-12-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]

- 8. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]

- 9. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. Gewald reaction - Wikipedia [en.wikipedia.org]

- 16. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 3-(2-Bromoacetyl)pyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The introduction of a reactive 2-bromoacetyl group at the 3-position of the pyridine ring creates a class of compounds with significant potential for targeted covalent inhibition of various biological targets. This technical guide provides a comprehensive overview of the reported biological activities of 3-(2-bromoacetyl)pyridine derivatives and related pyridine-based compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action. While comprehensive studies on a series of 3-(2-bromoacetyl)pyridine derivatives are limited in the publicly available literature, the broader class of pyridine compounds exhibits potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives, highlighting their potency against various cancer cell lines. It is important to note that these compounds are not all 3-(2-bromoacetyl)pyridine derivatives but represent the broader therapeutic potential of the pyridine scaffold.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | [1] |

| 8n | MCF-7 (Breast) | 1.88 | [1] | |

| Thieno[2,3-c]pyridine | 6a | HSC3 (Head and Neck) | 14.5 | [2] |

| 6i | HSC3 (Head and Neck) | 10.8 | [2] | |

| 6i | T47D (Breast) | 11.7 | [2] | |

| 6i | RKO (Colorectal) | 12.4 | [2] | |

| 3-Cyanopyridine | 8f (naphthyl derivative) | MCF-7 (Breast) | 1.69 | |

| 10 (3-pyridyl derivative) | MCF-7 (Breast) | 2.13 | ||

| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile | Ib | HeLa (Cervical) | 34.3 | [3] |

| Ib | MCF-7 (Breast) | 50.18 | [3] |

Experimental Protocols: Cytotoxicity Assessment

A fundamental method for evaluating the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.[4]

Materials:

-

96-well microtiter plates

-

3-(2-Bromoacetyl)pyridine derivatives or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Enzyme Inhibition

The electrophilic nature of the α-bromoacetyl group in 3-(2-bromoacetyl)pyridine makes it a prime candidate for the irreversible inhibition of enzymes through covalent modification of nucleophilic residues (e.g., cysteine, histidine) in the active site.

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Type | K_i (mM) |

| 3-(2-Bromoacetyl)pyridine hydrobromide | Glucose-6-phosphate dehydrogenase | Irreversible | 7.7 |

Signaling Pathways and Experimental Workflows

The inhibitory activity of pyridine derivatives often targets key signaling pathways involved in cell growth, proliferation, and survival. Kinase inhibition is a particularly important mechanism.

Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The lipophilicity and electronic properties of the pyridine ring, which can be modulated by substituents, are key to their antimicrobial action.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[2,1-b][4][5][6]thiadiazole-Pyridine | 17d (4-F substituted) | Bacteria (unspecified) | 0.5 | [7] |

| 17a | Candida albicans | 8 | [7] | |

| 17d | Candida albicans | 8 | [7] | |

| 3-(Pyridine-3-yl)-2-Oxazolidinone | 9g | Staphylococcus aureus | 32-64 | [8] |

| Dodecanoic acid derivative | 1-3 | Bacillus subtilis | - | [9] |

| 1-3 | Staphylococcus aureus | - | [9] | |

| 1-3 | Escherichia coli | - | [9] | |

| 1-3 | Aspergillus niger | - | [9] | |

| 1-3 | Candida albicans | - | [9] |

Note: A specific MIC value for the dodecanoic acid derivatives was not provided in the source.

Experimental Protocols: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Broth Microdilution Assay Protocol

Materials:

-

96-well microtiter plates

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Synthesis of 3-(2-Bromoacetyl)pyridine Derivatives

The synthesis of 3-(2-bromoacetyl)pyridine derivatives typically involves the bromination of the corresponding 3-acetylpyridine precursor.

Conclusion and Future Directions

While the available literature provides a strong foundation for the biological potential of pyridine-based compounds, a comprehensive investigation into a series of 3-(2-bromoacetyl)pyridine derivatives is warranted. The reactive α-bromoacetyl moiety presents a valuable tool for designing targeted covalent inhibitors. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives against a panel of cancer cell lines, microbial strains, and specific enzyme targets. Elucidating the structure-activity relationships and the precise mechanisms of action will be crucial for the rational design of novel and potent therapeutic agents based on the 3-(2-bromoacetyl)pyridine scaffold.

References

- 1. journaljpri.com [journaljpri.com]

- 2. chem.libretexts.org [chem.libretexts.org]